molecular formula C37H30N2 B14534718 3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine CAS No. 62284-08-6

3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine

Cat. No.: B14534718
CAS No.: 62284-08-6
M. Wt: 502.6 g/mol
InChI Key: WORJHXURANRNHW-UHFFFAOYSA-N
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Description

3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the diazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepine derivatives and phenyl-substituted organic molecules. Examples include:

Properties

CAS No.

62284-08-6

Molecular Formula

C37H30N2

Molecular Weight

502.6 g/mol

IUPAC Name

3,7-bis(4-methylphenyl)-4,5,6-triphenyl-4H-diazepine

InChI

InChI=1S/C37H30N2/c1-26-18-22-31(23-19-26)36-34(29-14-8-4-9-15-29)33(28-12-6-3-7-13-28)35(30-16-10-5-11-17-30)37(39-38-36)32-24-20-27(2)21-25-32/h3-25,34H,1-2H3

InChI Key

WORJHXURANRNHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C

Origin of Product

United States

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